molecular formula C17H18ClNO B3135517 2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide CAS No. 401582-23-8

2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide

Cat. No. B3135517
CAS RN: 401582-23-8
M. Wt: 287.8 g/mol
InChI Key: OOUORCJIBQFGRL-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide” is a chemical compound with the linear formula C11H14ClNO and a molecular weight of 211.693 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide” is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Chlorpromazine has been used in a wide range of scientific research applications, from studying the effects of dopamine on the brain to investigating the role of the neurotransmitter in psychiatric disorders. It has been used to study the effects of dopamine on learning and memory, as well as the role of dopamine in drug addiction and reward pathways. It has also been used to study the effects of antipsychotic drugs on the brain, as well as to investigate the mechanism of action of antipsychotic drugs.

Mechanism of Action

Chlorpromazine works by blocking dopamine receptors in the brain. This reduces the amount of dopamine available to the brain, which helps to reduce psychotic symptoms. It also works by blocking other neurotransmitters, such as serotonin and norepinephrine, which helps to reduce anxiety and agitation.
Biochemical and Physiological Effects
Chlorpromazine has a number of biochemical and physiological effects. It blocks dopamine receptors in the brain, which helps to reduce psychotic symptoms. It also blocks other neurotransmitters, such as serotonin and norepinephrine, which helps to reduce anxiety and agitation. It has also been found to reduce the release of glutamate, a neurotransmitter involved in memory and learning.

Advantages and Limitations for Lab Experiments

Chlorpromazine has a number of advantages for lab experiments. It is a widely available drug, is relatively inexpensive, and has a long history of use in scientific research. In addition, it is a potent inhibitor of dopamine receptors, making it a useful tool for studying the effects of dopamine on the brain. However, it has some limitations as well. It has a number of side effects, including sedation, dry mouth, and blurred vision, which can interfere with experiments. In addition, it can cause tolerance and dependence if used for long periods of time.

Future Directions

There are a number of potential future directions for research on chlorpromazine. One possible direction is to investigate the mechanisms by which chlorpromazine works in the brain, as well as its effects on other neurotransmitters and receptors. Another potential direction is to explore the potential for using chlorpromazine in combination with other drugs for the treatment of psychiatric disorders. Additionally, further research could be done to investigate the potential for using chlorpromazine in the treatment of other medical conditions, such as nausea and vomiting. Finally, research could also be done to explore the potential for using chlorpromazine in combination with other drugs to reduce the side effects of antipsychotic medications.

Safety and Hazards

The safety information for “2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide” indicates that it may cause skin irritation and may be harmful if inhaled . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-3-13-11-7-8-12(2)16(13)19-17(20)15(18)14-9-5-4-6-10-14/h4-11,15H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUORCJIBQFGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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